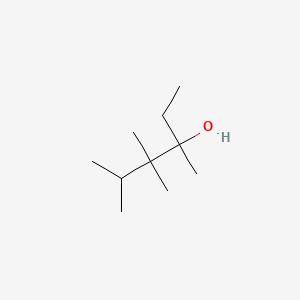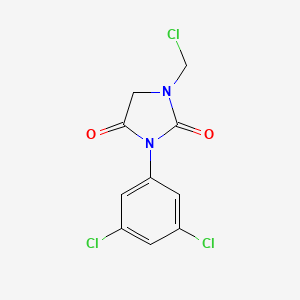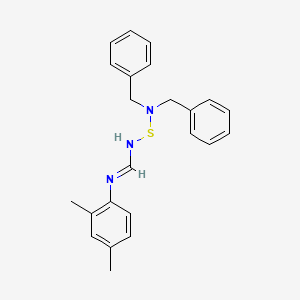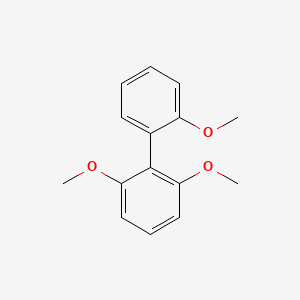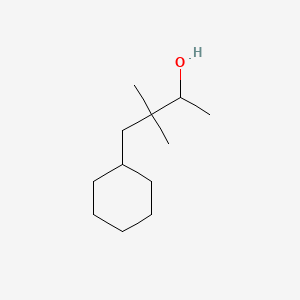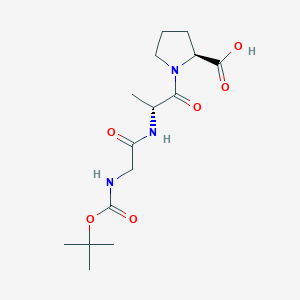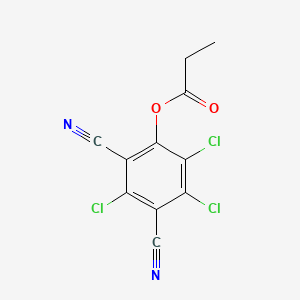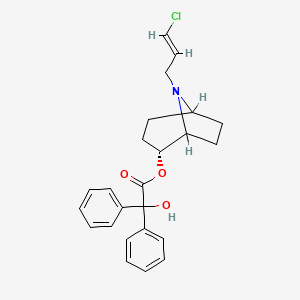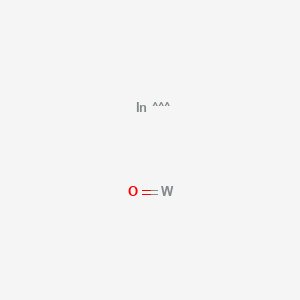
Indium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–oxotungsten (1/1) is a compound formed by the combination of indium and tungsten oxides. This compound is of significant interest due to its unique properties, which make it suitable for various applications in modern technology. Indium–oxotungsten (1/1) is known for its high conductivity and work function, making it a valuable material in the fields of optoelectronics, catalysis, and solar cell technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium–oxotungsten (1/1) can be synthesized through various methods, including DC reactive magnetron sputtering. This technique involves the deposition of tungsten-doped indium oxide thin films on a substrate, typically glass. The sputtering power and growth temperature are critical parameters that influence the structure, surface morphology, optical, and electrical properties of the resulting films .
Industrial Production Methods: In industrial settings, the production of indium–oxotungsten (1/1) often involves large-scale sputtering processes. The optimization of sputtering power and substrate temperature is essential to achieve high-quality films with desired properties. The films produced through this method exhibit high transmittance in the near-infrared spectral range and good conductivity .
Chemical Reactions Analysis
Types of Reactions: Indium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Indium–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents. This reaction typically occurs at elevated temperatures.
Reduction: The reduction of indium–oxotungsten (1/1) can be achieved using reducing agents such as hydrogen or zinc.
Substitution: Substitution reactions involving indium–oxotungsten (1/1) can occur in the presence of suitable ligands or other substituents.
Major Products: The major products formed from these reactions include various oxides of tungsten and indium, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Indium–oxotungsten (1/1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which indium–oxotungsten (1/1) exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the activation and conversion of reactants through its high work function and conductivity. In biological applications, the compound’s unique optical properties enable its use in imaging and therapeutic interventions .
Comparison with Similar Compounds
Indium Oxide (In2O3): Known for its high conductivity and transparency, indium oxide is widely used in optoelectronic applications.
Tungsten Oxide (WO3): Tungsten oxide is known for its electrochromic properties and is used in smart windows and other applications.
Uniqueness of Indium–oxotungsten (1/1): Indium–oxotungsten (1/1) combines the high work function of tungsten oxide with the high conductivity of indium oxide, resulting in a material that offers both excellent conductivity and high work function. This unique combination makes it particularly suitable for applications requiring both properties, such as in solar cells and optoelectronic devices .
Properties
CAS No. |
67422-41-7 |
|---|---|
Molecular Formula |
InOW |
Molecular Weight |
314.66 g/mol |
InChI |
InChI=1S/In.O.W |
InChI Key |
ATFCOADKYSRZES-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


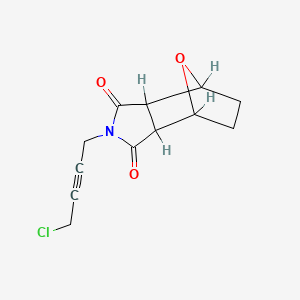

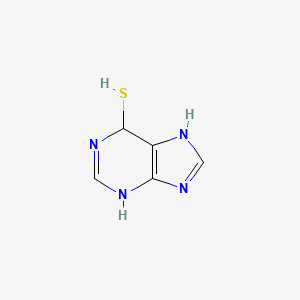
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
